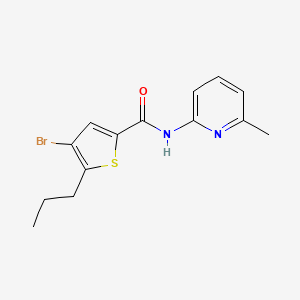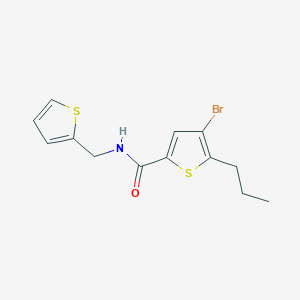
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
説明
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that belongs to the class of thiophene derivatives. BPTC is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide acts as a selective antagonist of mGluR1, which is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR1, 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
実験室実験の利点と制限
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of mGluR1 in various neurological and psychiatric disorders. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some animal models. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide. One potential direction is the development of more potent and selective mGluR1 antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another potential direction is the investigation of the role of mGluR1 in the development and progression of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential therapeutic applications of 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide in other conditions such as depression and addiction should be further explored.
科学的研究の応用
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been widely used in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for mGluR1, which is involved in the regulation of synaptic transmission and plasticity. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been studied for its potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and anxiety disorders.
特性
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-5-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-3-5-11-10(15)8-12(19-11)14(18)17-13-7-4-6-9(2)16-13/h4,6-8H,3,5H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBUHMTGWOWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=CC=CC(=N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)-5-propylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267782.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267791.png)
![methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4267806.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267809.png)
![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4267822.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4267823.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4267828.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)

![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267875.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267880.png)